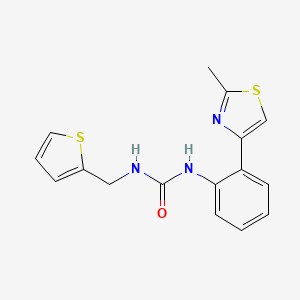

1-(2-(2-Methylthiazol-4-yl)phenyl)-3-(thiophen-2-ylmethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

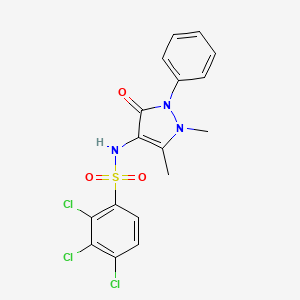

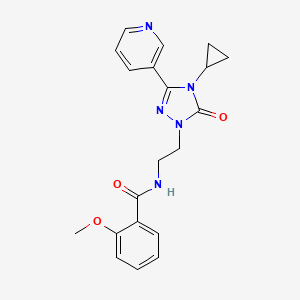

The compound “1-(2-(2-Methylthiazol-4-yl)phenyl)-3-(thiophen-2-ylmethyl)urea” is a complex organic molecule. It contains a urea group, which is an organic compound made up of two amine groups joined by a carbonyl functional group. It also contains a methylthiazol group and a thiophenylmethyl group, which are sulfur-containing heterocycles .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the urea group, the methylthiazol group, and the thiophenylmethyl group would all contribute to its overall structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The urea group could participate in reactions with nucleophiles or electrophiles, and the sulfur atoms in the thiazol and thiophene rings could also be points of reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would all be determined by the nature and arrangement of its functional groups .Applications De Recherche Scientifique

Synthesis and Structural Characterization

Research has explored the synthesis and structural characterization of thiazole and urea derivatives, highlighting their diverse biological applications and the importance of their stereochemical and conformational properties. For example, studies have been conducted on the synthesis of aminothiazole derivatives through Suzuki-Miyaura cross-coupling reactions, revealing insights into their chemical structure using various spectroscopic techniques and computational studies (Adeel et al., 2017). Additionally, the conformational adjustments over synthons of urea and thiourea-based assemblies have been investigated, showing how these adjustments influence the formation of different polymorphs and hydrated salts (Phukan & Baruah, 2016).

Biological Activity and Applications

Several studies have focused on the biological activity of urea and thiourea derivatives, including their potential as inhibitors of specific enzymes or receptors, which could be relevant in therapeutic applications. For instance, pyridylthiazole-based ureas have been identified as potent inhibitors of Rho-associated protein kinases (ROCK1 and 2), which play a significant role in various physiological processes (Pireddu et al., 2012). Moreover, certain urea derivatives have been synthesized and assessed for their antiacetylcholinesterase activity, contributing to the development of treatments for conditions such as Alzheimer's disease (Vidaluc et al., 1995).

Anion Recognition and Material Science

Research into urea and thiourea derivatives has also extended into the field of anion recognition and material science. For example, studies have investigated the anion tuning of the rheology, morphology, and gelation properties of low molecular weight salt hydrogelators, demonstrating how the identity of the anion can significantly affect these properties (Lloyd & Steed, 2011). This research highlights the potential applications of these compounds in the development of new materials with tailored physical characteristics.

Orientations Futures

Propriétés

IUPAC Name |

1-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS2/c1-11-18-15(10-22-11)13-6-2-3-7-14(13)19-16(20)17-9-12-5-4-8-21-12/h2-8,10H,9H2,1H3,(H2,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLTXOILYIAEATJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-ethylquinazolin-4-yl)oxy]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2657535.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2657553.png)

![N~4~-(4-methoxyphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2657554.png)

![2-[[2-(benzenesulfonamido)benzoyl]amino]-N-methylthiophene-3-carboxamide](/img/structure/B2657555.png)

![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2657558.png)